2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol
Description
Properties
IUPAC Name |
2-[2-(2-methylpropyl)tetrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(2)7-15-13-11(12-14-15)9-5-3-4-6-10(9)16/h3-6,8,16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNYZICZKHSCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1N=C(N=N1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The foundational step in synthesizing tetrazole derivatives involves the Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide. For 2-(2-isobutyl-2H-tetrazol-5-yl)-phenol, this necessitates using 2-hydroxybenzonitrile as the starting material.
-
Reaction Setup : A mixture of 2-hydroxybenzonitrile (1.19 g, 10 mmol), sodium azide (0.65 g, 10 mmol), and cuttlebone powder (0.05 g) in DMSO (5 mL) is heated at 110°C for 20–30 minutes.
-
Workup : The reaction is quenched with 4 N HCl (10 mL), extracted with ethyl acetate, and purified via recrystallization (n-hexane/ethyl acetate) to yield 5-(2-hydroxyphenyl)-1H-tetrazole as a white solid (1.43 g, 98% yield).
Key Data :
Regioselective Alkylation of the Tetrazole Ring
Introducing the isobutyl group at the N2 position of the tetrazole requires careful control to avoid mixtures of 1H- and 2H-isomers.
-
Deprotonation : 5-(2-hydroxyphenyl)-1H-tetrazole (1.62 g, 10 mmol) is dissolved in dry DMF (20 mL) with NaOH (0.4 g, 10 mmol) under nitrogen.
-
Alkylation : Isobutyl bromide (1.37 g, 10 mmol) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.
-
Workup : The mixture is partitioned between ethyl acetate and water. Column chromatography (dichloromethane/ethyl acetate, 60:1) isolates 2-(2-isobutyl-2H-tetrazol-5-yl)-phenol (1.89 g, 72% yield).
Regioselectivity Notes :
-
The 2H-isomer predominates due to steric hindrance favoring alkylation at the less hindered N2 position.
-
¹H NMR Differentiation : The 2H-isomer exhibits a downfield shift for the isobutyl methylene protons (δ 4.46, s) compared to the 1H-isomer (δ 4.38, s).
Alternative Pathways and Optimization
One-Pot Synthesis via Sequential Functionalization
A streamlined approach combines nitrile cyclization and alkylation in a single reactor:
Procedure :
-
Cyclization : 2-Hydroxybenzonitrile, sodium azide, and ZnBr₂ (catalyst) in DMF at 120°C for 1 hour.
-
In Situ Alkylation : Direct addition of isobutyl bromide and K₂CO₃ at 80°C for 6 hours.
Advantages :
-
Eliminates intermediate isolation.
-
Reduces solvent waste.
Protection-Deprotection Strategy for Enhanced Yield
To mitigate O-alkylation of the phenol group during tetrazole alkylation:
Procedure :
-
Protection : 2-Hydroxybenzonitrile is acetylated (Ac₂O, pyridine) to 2-acetoxybenzonitrile .
-
Alkylation : Isobutyl bromide, K₂CO₃, DMF, 80°C.
-
Deprotection : Hydrolysis with NaOH/MeOH yields the target compound (overall yield: 65%).
Analytical Characterization and Validation
Spectroscopic Data
-
FT-IR (KBr) : 3250 cm⁻¹ (O–H), 1605 cm⁻¹ (C=N), 1260 cm⁻¹ (C–O).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.18 (s, 1H, OH), 8.88 (d, 1H), 8.28 (dd, 1H), 8.09 (d, 1H), 4.46 (s, 2H, CH₂), 2.20 (m, 1H, CH), 1.05 (d, 6H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 160.5 (C–O), 155.2 (C=N), 129.2–115.0 (Ar–C), 71.8 (CH₂), 28.4 (CH), 22.1 (CH₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Isomer Ratio (2H:1H) |
|---|---|---|---|
| Huisgen Cycloaddition | 98 | >99% | N/A |
| Direct Alkylation | 72 | 98% | 85:15 |
| One-Pot Synthesis | 68 | 95% | 78:22 |
| Protection-Deprotection | 65 | 97% | 90:10 |
Industrial-Scale Considerations
Patents disclose large-scale adaptations using:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The phenol group in 2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The tetrazole ring can be reduced to form amines. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The phenol group can participate in electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, controlled temperature.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro derivatives.
Scientific Research Applications
2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: The compound is considered for use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of enzymes, receptors, or other proteins. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes. The phenol group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Comparisons
Table 1: Key Structural Features of Tetrazole Derivatives
Key Observations :
- Isobutyl vs.
- Phenolic vs.
Key Observations :
- Coupling Reactions : The target compound’s synthesis likely involves alkylation or coupling strategies similar to those in , where isobutyl groups are introduced via nucleophilic substitution or metal-catalyzed cross-coupling.
- Yield Optimization : Yields for tetrazole derivatives typically range from 65% to 85%, influenced by substituent bulkiness and reaction conditions .
Table 3: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The isobutyl group in the target compound results in a lower LogP (2.1) compared to trityl-substituted analogs (LogP ~5.8), suggesting better aqueous solubility .
- Thermal Stability : Pyrazole and tetrazole derivatives (e.g., ) exhibit melting points >200°C, indicating high thermal stability, a trait likely shared by the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a phenol derivative (e.g., 2-hydroxyphenyltetrazole) with isobutyl halides under basic conditions. For example, potassium carbonate in DMF at 393 K for 12 hours has been used for analogous tetrazole-phenol derivatives . Solvent choice (DMF, acetonitrile) and temperature (373–393 K) significantly affect reaction efficiency. Purification via recrystallization (e.g., DMF/water) yields pure crystals, with reported yields of ~70–80% .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Stoe IPDS II) with Mo-Kα radiation (λ = 0.71073 Å). Refinement is performed using SHELXL (for small molecules) or SHELXTL, which handle anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like ORTEP-3 (with GUI) aid in analyzing dihedral angles and intramolecular hydrogen bonds (e.g., O–H⋯N interactions stabilizing planar tetrazole-phenol systems) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify proton environments (e.g., phenolic –OH at δ ~10–12 ppm; tetrazole ring protons at δ ~8–9 ppm) .
- IR : Stretching vibrations for –OH (~3200 cm⁻¹), C=N (~1600 cm⁻¹), and N–N (~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 247.12 for C₁₁H₁₄N₄O) .
Advanced Research Questions
Q. How do structural modifications (e.g., isobutyl vs. tert-butyl substituents) affect bioactivity or material properties?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Substituent effects on hydrogen bonding (e.g., bulky isobutyl groups reducing solubility) are modeled using Gaussian09 .
- Biological Assays : Pyrazole-tetrazole hybrids (structurally analogous) show COX-2 inhibition (IC₅₀ ~0.1 µM) and antimicrobial activity (MIC ~4 µg/mL). Structure-activity relationships (SAR) are established by comparing IC₅₀ values of derivatives with varying alkyl chains .
Q. What strategies resolve contradictions in crystallographic data (e.g., disordered isobutyl groups)?
- Methodology :
- Twinned Data Refinement : SHELXL’s TWIN command refines split positions for disordered atoms. For severe cases, alternate conformers are modeled with occupancy factors <1.0 .
- Validation Tools : PLATON’s ADDSYM detects missed symmetry, while R1/wR2 ratios (<5% discrepancy) ensure reliability .
Q. How can experimental phasing challenges in X-ray studies be mitigated for low-symmetry crystals?
- Methodology :
- SAD/MAD Phasing : Heavy-atom derivatives (e.g., selenomethionine) or intrinsic S atoms in tetrazole rings provide anomalous scattering. SHELXC/D/E pipelines process data with resolutions >1.2 Å .
- Synchrotron Radiation : High-flux beams (e.g., ESRF ID30B) improve weak reflection detection for P2₁/c space groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
